molecular formula C18H18N2S B11686153 N-(2,3-dimethylphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine

N-(2,3-dimethylphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine

Katalognummer: B11686153
Molekulargewicht: 294.4 g/mol
InChI-Schlüssel: XIBYZPJQLWONIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,3-dimethylphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a thiazole ring substituted with 2,3-dimethylphenyl and 4-methylphenyl groups, which may contribute to its unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dimethylbenzaldehyde with 4-methylbenzylamine in the presence of sulfur and a base such as potassium carbonate. The reaction mixture is heated to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled would also be considered to make the process more environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,3-dimethylphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Nitro or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

N-(2,3-dimethylphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug development for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(2,3-dimethylphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and the aromatic substituents play a crucial role in binding to these targets, influencing the compound’s efficacy and selectivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2,3-dimethylphenyl)-4-phenyl-1,3-thiazol-2-amine
  • N-(2,3-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine
  • N-(2,3-dimethylphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine

Uniqueness

N-(2,3-dimethylphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both 2,3-dimethylphenyl and 4-methylphenyl groups may enhance its ability to interact with multiple molecular targets, making it a versatile compound for various applications.

Eigenschaften

Molekularformel

C18H18N2S

Molekulargewicht

294.4 g/mol

IUPAC-Name

N-(2,3-dimethylphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C18H18N2S/c1-12-7-9-15(10-8-12)17-11-21-18(20-17)19-16-6-4-5-13(2)14(16)3/h4-11H,1-3H3,(H,19,20)

InChI-Schlüssel

XIBYZPJQLWONIH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC(=C3C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.